Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.
Brand Name:
Vulcanchem
CAS No.:
96795-89-0
VCID:
VC0004460
InChI:
InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1
SMILES:
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Molecular Formula:
C19H21NS
Molecular Weight:
295.4 g/mol
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
CAS No.: 96795-89-0
Cat. No.: VC0004460
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer. |
|---|---|
| CAS No. | 96795-89-0 |
| Molecular Formula | C19H21NS |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 |
| Standard InChI Key | YVKDUIAAPBKHMJ-RBUKOAKNSA-N |
| Isomeric SMILES | CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
| SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
| Canonical SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
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